molecular formula C19H21NO4S2 B2589414 Chroman-2-yl(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 2034421-89-9

Chroman-2-yl(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

Cat. No. B2589414
CAS RN: 2034421-89-9
M. Wt: 391.5
InChI Key: MNFFHZWQIJAVKS-UHFFFAOYSA-N
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Description

Chroman-2-yl(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone, also known as CTM, is a novel chemical compound with potential applications in the field of scientific research. CTM is a thiazepanone derivative that has been synthesized and studied for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization

Research on chroman-2-yl derivatives often involves their synthesis and structural characterization. For instance, Shahana and Yardily (2020) focused on the synthesis and spectral characterization of novel compounds, employing density functional theory (DFT) calculations and molecular docking studies to understand their structural properties and potential antibacterial activity (M. Shahana & A. Yardily, 2020). Their work highlights the importance of understanding the molecular structure for applications in drug discovery and materials science.

Catalytic Applications

In catalysis, Reddy et al. (2012) demonstrated the use of In(OTf)3 in the aza-Piancatelli rearrangement, which enables the efficient synthesis of thiazine and oxazine derivatives (B. Reddy et al., 2012). This method's features, including good yields and high selectivity with low catalyst loading, emphasize the potential of chroman-2-yl derivatives in facilitating complex organic transformations.

Electrochemical and Electrochromic Properties

Hu et al. (2013) explored the electrochemical and electrochromic properties of new materials containing carbazole and phenyl-methanone units (Bin Hu et al., 2013). Their findings indicate that these compounds exhibit significant optical contrast and fast switching times, making them suitable for applications in smart windows and displays.

Neuroprotective Activity

Yoon et al. (2006) identified neuroprotective 2-(2-phenylethyl)chromones from Imperata cylindrica, showcasing significant activity against glutamate-induced neurotoxicity (Jeong Seon Yoon et al., 2006). This research opens avenues for the development of new therapeutic agents for neurodegenerative diseases.

Antibacterial Screening

The synthesis and antibacterial screening of novel thiazolyl pyrazole and benzoxazole derivatives were undertaken by Landage et al. (2019), emphasizing the potential of these compounds in combating bacterial infections (V. P. Landage et al., 2019).

properties

IUPAC Name

3,4-dihydro-2H-chromen-2-yl-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S2/c21-19(16-8-7-14-4-1-2-5-15(14)24-16)20-10-9-18(17-6-3-12-25-17)26(22,23)13-11-20/h1-6,12,16,18H,7-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFFHZWQIJAVKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2OC1C(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chroman-2-yl(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

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